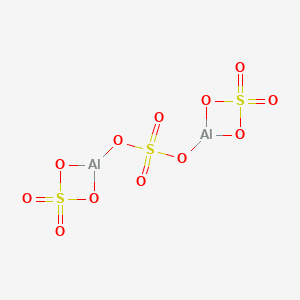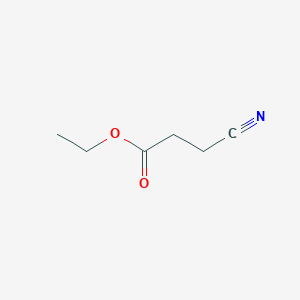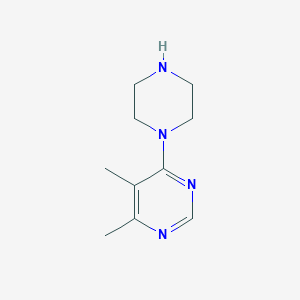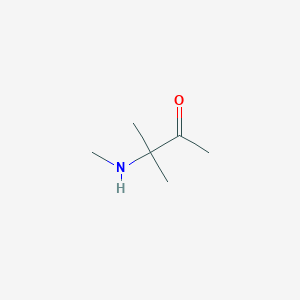
3-Methyl-3-(methylamino)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(methylamino)butan-2-one, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a designer drug that has gained popularity in recent years due to its stimulant and entactogenic effects. Methylone is a close structural analogue of MDMA (3,4-methylenedioxymethamphetamine) and is often referred to as "bk-MDMA" or "M1".
Mecanismo De Acción
3-Methyl-3-(methylamino)butan-2-one acts as a SNDRI by blocking the reuptake of serotonin, norepinephrine, and dopamine in the brain. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which leads to increased activation of their respective receptors. 3-Methyl-3-(methylamino)butan-2-one also acts as a releasing agent of these neurotransmitters, causing them to be released from their storage vesicles into the synaptic cleft.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-3-(methylamino)butan-2-one has been shown to induce hyperthermia, increase locomotor activity, and produce rewarding effects in animal models. It has also been found to increase heart rate and blood pressure in humans. 3-Methyl-3-(methylamino)butan-2-one has been reported to produce subjective effects similar to those of MDMA, including euphoria, increased sociability, and enhanced sensory perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-3-(methylamino)butan-2-one has advantages and limitations for use in lab experiments. Its structural similarity to MDMA allows for the investigation of the neuropharmacological mechanisms underlying the effects of MDMA. However, the use of 3-Methyl-3-(methylamino)butan-2-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
Future research on 3-Methyl-3-(methylamino)butan-2-one should focus on its long-term effects on the brain and behavior. Studies should also investigate the potential therapeutic uses of 3-Methyl-3-(methylamino)butan-2-one, such as in the treatment of depression or anxiety disorders. Additionally, the development of selective SNDRI compounds that do not have the potential for abuse should be explored.
Conclusion:
In conclusion, 3-Methyl-3-(methylamino)butan-2-one is a synthetic cathinone that has gained popularity in recent years due to its stimulant and entactogenic effects. Its structural similarity to MDMA allows for the investigation of the neuropharmacological mechanisms underlying the effects of MDMA. However, the use of 3-Methyl-3-(methylamino)butan-2-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects. Future research should focus on its long-term effects on the brain and behavior, as well as its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 3-Methyl-3-(methylamino)butan-2-one involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The product is then purified using various chromatographic techniques such as column chromatography or recrystallization. The purity of the final product is determined using analytical techniques such as NMR spectroscopy or mass spectrometry.
Aplicaciones Científicas De Investigación
3-Methyl-3-(methylamino)butan-2-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a releasing agent of these neurotransmitters. 3-Methyl-3-(methylamino)butan-2-one has also been shown to induce hyperthermia and increase locomotor activity in animal models.
Propiedades
Número CAS |
10201-04-4 |
|---|---|
Nombre del producto |
3-Methyl-3-(methylamino)butan-2-one |
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
3-methyl-3-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(8)6(2,3)7-4/h7H,1-4H3 |
Clave InChI |
KLAVOSFNFTWCFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)NC |
SMILES canónico |
CC(=O)C(C)(C)NC |
Sinónimos |
2-Butanone, 3-methyl-3-(methylamino)- (7CI,8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



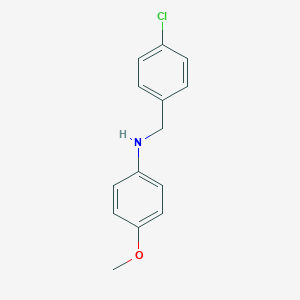
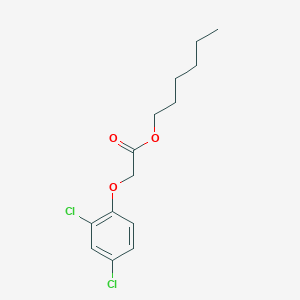
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
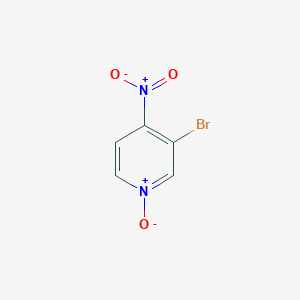

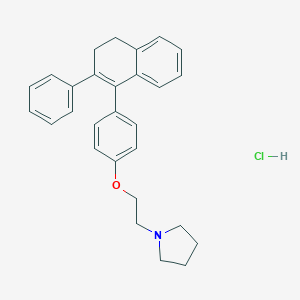
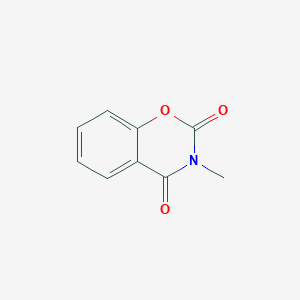
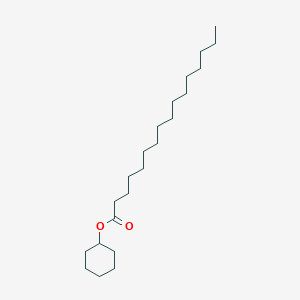
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
